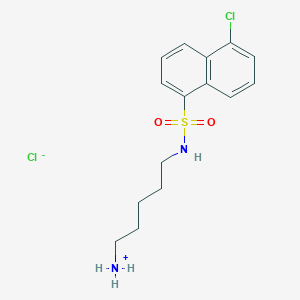
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is a chemical compound known for its role as a calmodulin antagonist. This compound is of significant interest in biochemical and pharmacological research due to its ability to interact with calmodulin, a calcium-binding messenger protein that plays a crucial role in various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride typically involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with 1,5-diaminopentane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Condensation Reactions: The sulfonamide group can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Reagents like formaldehyde or acetone in the presence of an acid catalyst.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and imine or Schiff base derivatives.
科学的研究の応用
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride has several scientific research applications:
Biochemistry: Used as a calmodulin antagonist to study calcium signaling pathways.
Pharmacology: Investigated for its potential therapeutic effects in conditions involving abnormal calcium signaling.
Cell Biology: Utilized in studies to understand the role of calmodulin in cell proliferation and differentiation.
Medical Research: Explored for its potential use in developing treatments for diseases related to calcium dysregulation, such as certain cancers and neurodegenerative disorders.
作用機序
The compound exerts its effects by binding to calmodulin, thereby inhibiting its interaction with calcium ions. This inhibition disrupts the calcium-calmodulin signaling pathway, which is essential for various cellular processes, including muscle contraction, cell division, and signal transduction. By blocking this pathway, the compound can modulate cellular activities and has potential therapeutic applications.
類似化合物との比較
Similar Compounds
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another calmodulin antagonist with a similar structure but a longer alkyl chain.
N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide: Similar structure with a shorter alkyl chain.
Uniqueness
N-(5-Aminopentyl)-5-chloro-1-naphthalene-sulfonamide hydrochloride is unique due to its specific alkyl chain length, which influences its binding affinity and specificity for calmodulin. This makes it a valuable tool in research for dissecting the nuances of calmodulin-mediated processes.
特性
IUPAC Name |
N-(5-aminopentyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S.ClH/c16-14-8-4-7-13-12(14)6-5-9-15(13)21(19,20)18-11-3-1-2-10-17;/h4-9,18H,1-3,10-11,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIRROLPTDOPIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
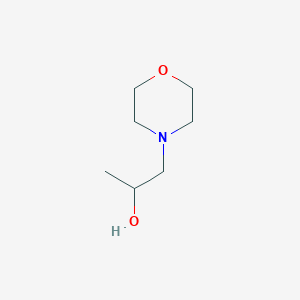
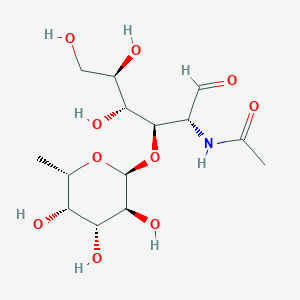
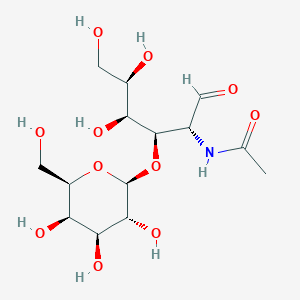
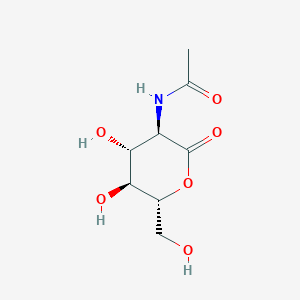
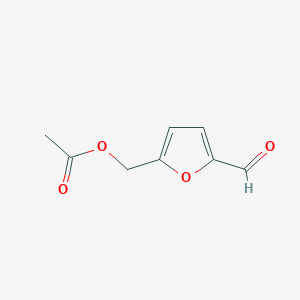
![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)
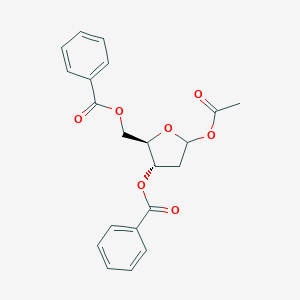
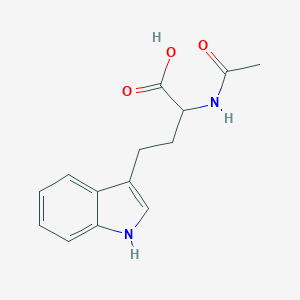
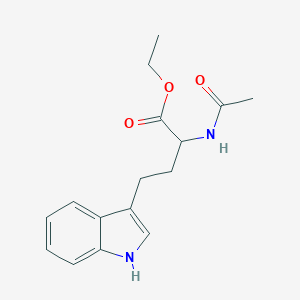

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)
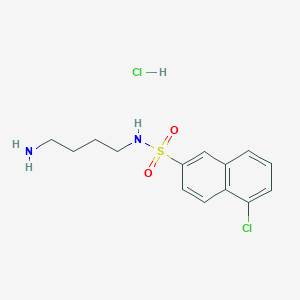
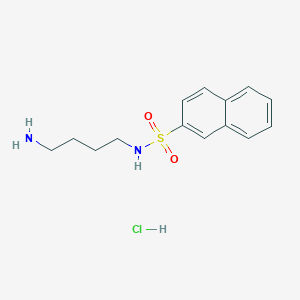
![[2-(Aminocarbonyl)ethyl] Methanethiosulfonate](/img/structure/B43350.png)
